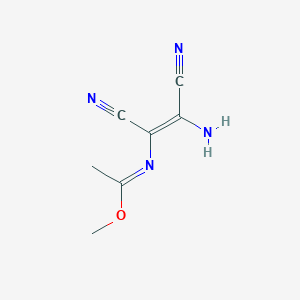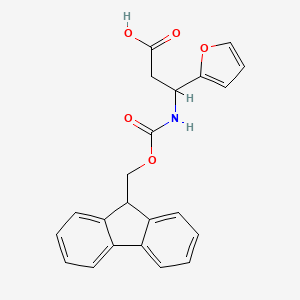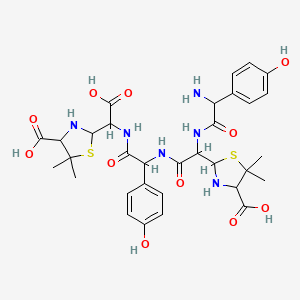![molecular formula C26H38N2O17 B12320027 4-Nitrophenyl2-acetamido-2-deoxy-4-O-[2-O-(a-L-fucopyranosyl)-b-D-galactopyranosyl]-b-D-glucopyranoside](/img/structure/B12320027.png)
4-Nitrophenyl2-acetamido-2-deoxy-4-O-[2-O-(a-L-fucopyranosyl)-b-D-galactopyranosyl]-b-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophényl 2-acétamido-2-désoxy-4-O-[2-O-(α-L-fucopyranosyl)-β-D-galactopyranosyl]-β-D-glucopyranoside est un dérivé complexe de glucide. C'est un solide blanc de formule chimique C26H38N2O17 et d'une masse moléculaire de 650.583. Ce composé est principalement utilisé en synthèse organique et a des applications significatives dans la recherche biochimique .
Méthodes De Préparation
La synthèse du 4-Nitrophényl 2-acétamido-2-désoxy-4-O-[2-O-(α-L-fucopyranosyl)-β-D-galactopyranosyl]-β-D-glucopyranoside implique des étapes chimiques et enzymatiques. Le processus commence par la synthèse chimique d'un mélange anomérique de dérivés α/β-substitués de la N-acétylgalactosamine (GalNAc). Ceci est suivi par l'élimination sélective de l'anomère β par hydrolyse enzymatique spécifique . Les méthodes de production industrielles impliquent généralement l'utilisation d'enzymes immobilisées pour améliorer l'efficacité et le rendement du produit souhaité .
Analyse Des Réactions Chimiques
4-Nitrophényl 2-acétamido-2-désoxy-4-O-[2-O-(α-L-fucopyranosyl)-β-D-galactopyranosyl]-β-D-glucopyranoside subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène. Les réactifs courants incluent les agents oxydants comme le permanganate de potassium (KMnO4) ou le peroxyde d'hydrogène (H2O2).
Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène. Les réactifs courants incluent les agents réducteurs comme le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4).
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre. Les réactifs courants incluent les nucléophiles comme les ions hydroxyde (OH-) ou les ions halogénure (Cl-, Br-).
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
4-Nitrophényl 2-acétamido-2-désoxy-4-O-[2-O-(α-L-fucopyranosyl)-β-D-galactopyranosyl]-β-D-glucopyranoside a une large gamme d'applications dans la recherche scientifique :
Industrie : Il est utilisé dans la synthèse de glucides complexes et de glycoconjugués pour diverses applications industrielles.
Mécanisme d'action
Le mécanisme d'action du 4-Nitrophényl 2-acétamido-2-désoxy-4-O-[2-O-(α-L-fucopyranosyl)-β-D-galactopyranosyl]-β-D-glucopyranoside implique son interaction avec des enzymes spécifiques, telles que les glycosidases. Ces enzymes catalysent l'hydrolyse de la liaison glycosidique, ce qui entraîne la libération de 4-nitrophénol, qui peut être détecté spectrophotométriquement. Les cibles moléculaires et les voies impliquées incluent les voies de glycosylation et de déglycosylation .
Applications De Recherche Scientifique
4-Nitrophenyl2-acetamido-2-deoxy-4-O-[2-O-(a-L-fucopyranosyl)-b-D-galactopyranosyl]-b-D-glucopyranoside has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Nitrophenyl2-acetamido-2-deoxy-4-O-[2-O-(a-L-fucopyranosyl)-b-D-galactopyranosyl]-b-D-glucopyranoside involves its interaction with specific enzymes, such as glycosidases. These enzymes catalyze the hydrolysis of the glycosidic bond, resulting in the release of 4-nitrophenol, which can be detected spectrophotometrically. The molecular targets and pathways involved include the glycosylation and deglycosylation pathways .
Comparaison Avec Des Composés Similaires
Les composés similaires au 4-Nitrophényl 2-acétamido-2-désoxy-4-O-[2-O-(α-L-fucopyranosyl)-β-D-galactopyranosyl]-β-D-glucopyranoside incluent :
4-Nitrophényl-2-acétamido-2-désoxy-β-D-glucopyranoside : Ce composé est utilisé comme substrat dans les dosages enzymatiques pour étudier l'activité des β-glucosidases.
4-Nitrophényl-2-acétamido-2-désoxy-α-D-galactopyranoside : Ce composé est utilisé pour étudier l'activité des α-galactosidases.
Le caractère unique du 4-Nitrophényl 2-acétamido-2-désoxy-4-O-[2-O-(α-L-fucopyranosyl)-β-D-galactopyranosyl]-β-D-glucopyranoside réside dans sa structure spécifique, ce qui lui permet d'interagir avec un ensemble unique d'enzymes et de voies biochimiques .
Propriétés
Formule moléculaire |
C26H38N2O17 |
|---|---|
Poids moléculaire |
650.6 g/mol |
Nom IUPAC |
N-[5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide |
InChI |
InChI=1S/C26H38N2O17/c1-9-16(32)19(35)21(37)25(40-9)45-23-20(36)17(33)13(7-29)42-26(23)44-22-14(8-30)43-24(15(18(22)34)27-10(2)31)41-12-5-3-11(4-6-12)28(38)39/h3-6,9,13-26,29-30,32-37H,7-8H2,1-2H3,(H,27,31) |
Clé InChI |
NXLTWNKLPSVELR-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(OC(C(C3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid](/img/structure/B12319944.png)

![2-[2-(1-Hydroxypropan-2-ylamino)ethylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B12319954.png)



![2-[[4-[2-(2-amino-1-methyl-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B12319991.png)
![10-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12319994.png)
![[17-Acetyl-11-acetyloxy-14-hydroxy-3-[5-[5-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate](/img/structure/B12320010.png)


![3-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid;N-cyclohexylcyclohexanamine](/img/structure/B12320026.png)
![2-[4-Bromo-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12320033.png)
![tert-butyl (5R,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate;tert-butyl (5S,6S)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B12320034.png)
